molecular formula C8H15ClN2O B2786218 3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride CAS No. 2418703-82-7

3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride

Cat. No.: B2786218
CAS No.: 2418703-82-7
M. Wt: 190.67
InChI Key: YAONLYBSGIDXSY-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[332]decan-10-one;hydrochloride is a chemical compound with the molecular formula C8H14N2O·HCl It is a bicyclic compound containing two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The ketone group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride
  • 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • 3-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octane hydrochloride

Uniqueness

3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride is unique due to its specific bicyclic structure and the presence of both nitrogen atoms and a ketone group. This combination of features allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3,9-diazabicyclo[3.3.2]decan-10-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-6-2-1-3-7(10-8)5-9-4-6;/h6-7,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAONLYBSGIDXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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